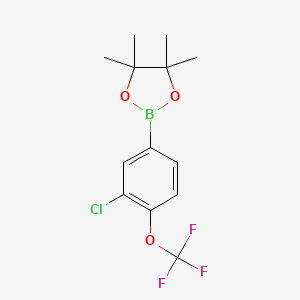![molecular formula C10H9NOS2 B13124579 3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one CAS No. 792857-19-3](/img/structure/B13124579.png)
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one is a heterocyclic compound that features a unique structure with both indolizine and sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of indolizine derivatives with thiol-containing reagents under controlled conditions. The reaction often requires the presence of a base, such as sodium hydroxide or triethylamine, and is carried out in solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, its indolizine core can interact with nucleic acids, affecting gene expression and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis[(alkylsulfanyl)methyl]-1,3,5-triazinan-2-ones: These compounds also contain sulfanyl groups and exhibit similar reactivity.
Thiazole Derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one is unique due to its indolizine core, which provides distinct electronic and structural properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Propiedades
Número CAS |
792857-19-3 |
|---|---|
Fórmula molecular |
C10H9NOS2 |
Peso molecular |
223.3 g/mol |
Nombre IUPAC |
2-hydroxy-5-methylindolizine-3-carbodithioic acid |
InChI |
InChI=1S/C10H9NOS2/c1-6-3-2-4-7-5-8(12)9(10(13)14)11(6)7/h2-5,12H,1H3,(H,13,14) |
Clave InChI |
FWLLTLNTHLLCLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2=CC(=C(N12)C(=S)S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


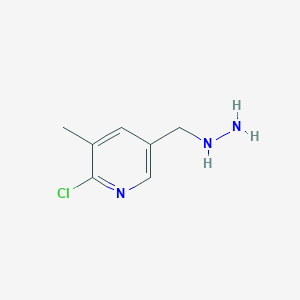
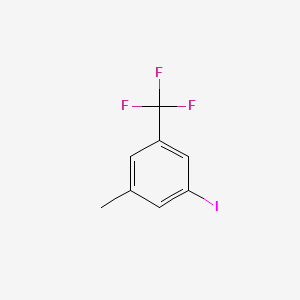
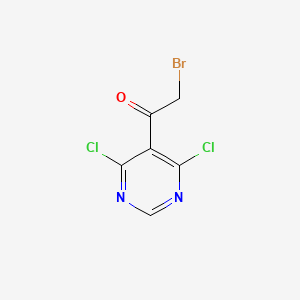
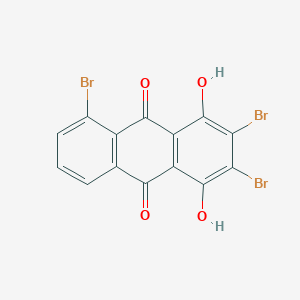

![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
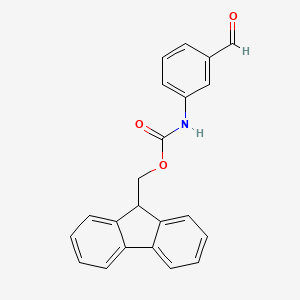
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
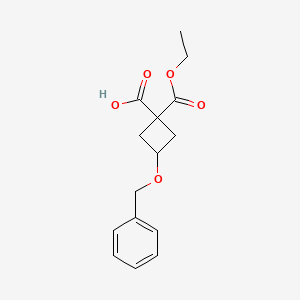
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
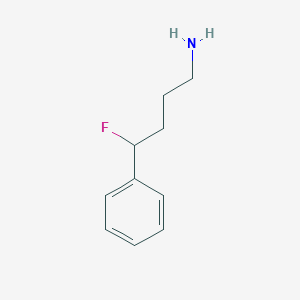
![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)
